molecular formula C30H48N6O7 B1251930 Aeruginosin 298-A

Aeruginosin 298-A

Cat. No.: B1251930
M. Wt: 604.7 g/mol
InChI Key: ZRJNSRDWYFDFAT-RKTRNHPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginosin 298-A is a natural product found in Microcystis with data available.

Scientific Research Applications

Chemical Properties and Structure

Aeruginosin 298-A has a unique tetrapeptide structure that includes non-standard α-amino acids such as 3-(4-hydroxyphenyl)lactic acid and 2-carboxy-6-hydroxyoctahydroindole. Its crystal structure has been elucidated through X-ray crystallography, revealing critical interactions that can inform structure-based drug design . The compound's stereochemistry was confirmed through advanced spectroscopic techniques, establishing a foundation for synthetic chemistry efforts aimed at producing analogs with enhanced biological activity.

Protease Inhibition

This compound is recognized for its ability to inhibit serine proteases, which are enzymes that play pivotal roles in various biological processes, including blood coagulation and cell signaling. The compound exhibits equipotent inhibition of thrombin and trypsin, making it a candidate for therapeutic applications in managing coagulation disorders .

Table: Inhibition Potency of this compound Against Serine Proteases

Protease Inhibition Potency
ThrombinEquipotent
TrypsinEquipotent
Factor XaModerate
UrokinaseModerate

Drug Development

The unique properties of this compound have made it a focal point in drug discovery research. Its structural features allow for the design of analogs that may possess improved selectivity and potency against specific proteases. Researchers have synthesized various analogs using asymmetric phase-transfer catalysis and other synthetic methods to explore structure-activity relationships .

Case Study: Synthesis of Aeruginosin Analogues

A recent study demonstrated the scalable synthesis of aeruginosins, including this compound, using novel synthetic pathways that enable the production of large quantities for pharmacological studies. This approach has facilitated the exploration of diverse analogs for potential therapeutic applications .

Cancer Research

Emerging evidence suggests that this compound may also have applications in cancer therapy. By inhibiting specific serine proteases involved in tumor progression and metastasis, the compound could potentially hinder cancer cell invasion and migration. Ongoing research is investigating its efficacy in various cancer models .

Toxicology Studies

Research has also focused on the toxicological aspects of aeruginosins derived from cyanobacteria. Studies have identified aeruginosins as potential inhibitors of factors involved in coagulation cascades, indicating their dual role as both therapeutic agents and subjects of toxicological scrutiny due to their origins from harmful algal blooms .

Properties

Molecular Formula

C30H48N6O7

Molecular Weight

604.7 g/mol

IUPAC Name

N-[5-(diaminomethylideneamino)-1-hydroxypentan-2-yl]-6-hydroxy-1-[(2S)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

InChI

InChI=1S/C30H48N6O7/c1-17(2)12-23(35-28(42)26(40)13-18-5-8-21(38)9-6-18)29(43)36-24-15-22(39)10-7-19(24)14-25(36)27(41)34-20(16-37)4-3-11-33-30(31)32/h5-6,8-9,17,19-20,22-26,37-40H,3-4,7,10-16H2,1-2H3,(H,34,41)(H,35,42)(H4,31,32,33)/t19?,20?,22?,23-,24?,25?,26?/m0/s1

InChI Key

ZRJNSRDWYFDFAT-RKTRNHPESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Canonical SMILES

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Synonyms

aeruginosin 298 A
aeruginosin 298-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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